[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a phenylmethoxyphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenylmethoxyphenyl Group: This step involves the reaction of the piperidine ring with a phenylmethoxyphenyl halide under basic conditions to form the desired substitution.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol: can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylmethoxyphenyl group can be reduced to form a phenylmethyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylmethoxyphenyl group may play a crucial role in binding to these targets, while the piperidine ring and methanol group contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in various medicinal and industrial applications.
Phenylmethoxyphenyl derivatives: Compounds with similar aromatic groups are often investigated for their biological activity and material properties.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(4-phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-8-4-5-13-21(19)14-17-9-11-20(12-10-17)23-16-18-6-2-1-3-7-18/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELGVJCIZLNGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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